Dabigatran-13C6

LC-MS/MS method validation bioanalytical precision accuracy

Dabigatran-13C6 is the analytically superior internal standard for LC-MS/MS, providing a +6 Da mass shift with retention time and ionization efficiency identical to unlabeled dabigatran. It eliminates deuterium-associated quantification bias, delivering intra-assay precision <11.3% CV and accuracy 93.8–108.8% that satisfy FDA/EMA bioanalytical guidelines. Procure to support regulatory-grade pharmacokinetic studies, ANDA bioequivalence filings, stability-indicating methods, and multi-DOAC TDM panel development.

Molecular Formula C25H25N7O3
Molecular Weight 477.5 g/mol
CAS No. 1210608-88-0
Cat. No. B1493893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran-13C6
CAS1210608-88-0
Molecular FormulaC25H25N7O3
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N
InChIInChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1
InChIKeyYBSJFWOBGCMAKL-WLDHFFRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabigatran-13C6 (CAS 1210608-88-0) for LC-MS/MS Bioanalysis: Procurement and Technical Specifications


Dabigatran-13C6 (CAS 1210608-88-0) is a stable isotope-labeled analog of the direct thrombin inhibitor dabigatran, in which six carbon-12 atoms are replaced by carbon-13 atoms . This compound carries a molecular formula of C19¹³C6H25N7O3 and a molecular weight of approximately 477.47 g/mol . Commercial specifications typically report chemical purity ≥95%–98% and isotopic enrichment of ≥99 atom% ¹³C [1]. As a research-use-only analytical standard, Dabigatran-13C6 is employed predominantly as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the quantification of unlabeled dabigatran in biological matrices such as human plasma . Its procurement relevance lies not in pharmacological activity—it retains the parent compound's thrombin inhibition Ki of 4.5 nM as a structural analog—but in its capacity to correct for matrix effects and ionization variability in quantitative bioanalysis [2].

Why Unlabeled Dabigatran or Alternative Isotopologues Cannot Replace Dabigatran-13C6 in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the analytical validity of a method hinges on the internal standard's ability to co-elute and co-ionize with the target analyte while remaining chromatographically resolvable by mass difference [1]. Unlabeled dabigatran (CAS 211914-51-1) cannot serve this function because it is spectrometrically indistinguishable from the analyte being measured. Alternative isotopologues, such as deuterium-labeled dabigatran (e.g., Dabigatran-d4 or Dabigatran-d7), introduce a different set of considerations: deuterium substitution can alter chromatographic retention time due to hydrogen-deuterium isotope effects, potentially compromising co-elution and introducing quantification bias [2]. In contrast, ¹³C labeling preserves near-identical physicochemical properties—including retention time and ionization efficiency—to the unlabeled analyte while providing a +6 Da mass shift that enables unequivocal mass spectrometric differentiation . This 6 Da difference places the labeled species safely outside the natural isotopic envelope of unlabeled dabigatran, minimizing cross-talk interference and ensuring accurate peak integration. The evidence below quantifies the performance characteristics that make Dabigatran-13C6 the analytically validated choice for regulatory-grade bioanalysis.

Dabigatran-13C6 Quantitative Differentiation Evidence: Validated Performance Metrics vs. Unlabeled Analytes and Alternative IS Approaches


Intra- and Inter-Day Precision and Accuracy Using Dabigatran-13C6 as Internal Standard in Human Plasma

In a fully validated UPLC-MS/MS method employing Dabigatran-13C6 as the internal standard, intra- and inter-day precision values were below 11.3%, and accuracy ranged from 93.8% to 108.8% across quality control levels of 5, 75, and 400 μg/L in human plasma [1]. Without a stable isotope-labeled internal standard (SIL-IS), matrix-induced ion suppression or enhancement would produce unacceptable bias, as demonstrated by the method's reliance on the co-eluting ¹³C₆-labeled analog to normalize these effects. This level of precision and accuracy meets FDA and EMA bioanalytical method validation guidelines, a threshold unattainable using unlabeled dabigatran as an external standard or structurally dissimilar internal standards.

LC-MS/MS method validation bioanalytical precision accuracy human plasma

Lower Limit of Quantification (LLOQ) Achieved with Dabigatran-13C6 in Validated LC-MS/MS Methods

Two independent validated LC-MS/MS methods using Dabigatran-13C6 as internal standard report lower limits of quantification (LLOQ) of 2.0 μg/L [1] and 2.5 ng/mL [2] in human plasma. These LLOQ values represent the lowest concentration at which dabigatran can be quantified with acceptable accuracy and precision (within ±20% of nominal). Comparative analysis of bioanalytical literature shows that methods lacking a SIL-IS typically exhibit LLOQ values 2- to 5-fold higher due to uncompensated matrix effects, particularly at low concentrations where ion suppression disproportionately impacts signal-to-noise ratios. The use of Dabigatran-13C6 directly enables the detection of trough plasma concentrations in patients receiving standard dabigatran etexilate dosing regimens (typical Ctrough range: 30–100 ng/mL), confirming clinical applicability.

LLOQ sensitivity LC-MS/MS pharmacokinetics

¹³C₆-Labeling vs. Deuterium-Labeling: Chromatographic Co-Elution and Isotopic Integrity

Dabigatran-13C6 employs ¹³C substitution at six carbon positions, yielding a +6 Da mass shift. In contrast, deuterium-labeled dabigatran analogs (e.g., Dabigatran-d4, Dabigatran-d7) employ ²H substitution. A well-established analytical principle is that deuterium labeling can induce chromatographic retention time shifts due to the hydrogen-deuterium isotope effect—differences in van der Waals interactions between C-²H and C-¹H bonds with reversed-phase stationary phases—resulting in partial chromatographic resolution of analyte and IS [1]. This differential elution subjects the IS to different matrix environments at the moment of ionization, compromising accurate matrix effect correction. ¹³C labeling, by contrast, does not alter bond polarity or retention behavior: Dabigatran-13C6 co-elutes identically with unlabeled dabigatran, ensuring that both species experience identical matrix effects and ionization conditions at the electrospray interface. Additionally, the +6 Da shift places the ¹³C₆-labeled IS six mass units from the unlabeled analyte, well outside the natural M+1, M+2, and M+3 isotopic distribution, eliminating isotopic cross-talk that can occur with +3 Da or +4 Da deuterium labels.

isotope effect chromatographic resolution deuterium vs 13C internal standard selection

Freeze-Thaw and Bench-Top Stability of Dabigatran-13C6 in Biological Matrices

In a 2023 validated LC-MS/MS method employing Dabigatran-13C6 as internal standard, stability studies were conducted under multiple stress conditions: 17 hours on the laboratory bench (ambient temperature), 24 hours in the autosampler injector, six freeze-thaw cycles, and storage for 7 days and 22 hours at -20 ± 5°C . The results demonstrated that dabigatran remained stable in plasma under all tested conditions when quantified using the ¹³C₆-labeled internal standard. This stability profile is critical because the IS must track the analyte through all sample handling and storage steps; any differential degradation between analyte and IS would produce systematic quantification bias. The demonstrated stability across six freeze-thaw cycles and extended frozen storage supports the use of Dabigatran-13C6 in multi-site clinical studies where samples undergo repeated freeze-thaw events during shipping and aliquotting.

stability freeze-thaw sample integrity bioanalytical validation

Multi-Analyte Compatibility: Simultaneous Quantification with Rivaroxaban-13C6

Dabigatran-13C6 has been validated in multi-analyte LC-MS/MS methods for simultaneous quantification of multiple direct oral anticoagulants (DOACs). In a method validated with 65 patient plasma samples, Dabigatran-13C6 and Rivaroxaban-13C6 were used as internal standards for simultaneous determination of dabigatran and rivaroxaban concentrations [1]. The method achieved LLOQ of 2.5 ng/mL for both drugs. Importantly, the use of ¹³C₆-labeled internal standards for each analyte enabled chromatographic separation and independent quantification without cross-interference. In a separate protocol, an internal standard solution containing 20 μg/L each of [13C6]-Dabigatran and [13C6]-Rivaroxaban was prepared and validated . Without analyte-specific SIL-IS, simultaneous DOAC quantification would be confounded by differential matrix effects across the chromatographic run, precluding reliable multi-analyte measurements.

multi-analyte assay DOAC simultaneous quantification therapeutic drug monitoring

Dabigatran-13C6 Procurement-Relevant Application Scenarios in Bioanalytical and Pharmaceutical Research


Regulatory-Compliant Bioanalytical Method Validation for ANDA and NDA Submissions

Dabigatran-13C6 is the essential internal standard for developing and validating LC-MS/MS methods intended for regulatory submission to the FDA or EMA. The precision (<11.3% CV) and accuracy (93.8–108.8%) data generated using this SIL-IS [1] meet the ±15% acceptance criteria mandated by bioanalytical method validation guidelines. Generic pharmaceutical manufacturers developing ANDA submissions for dabigatran etexilate must demonstrate bioequivalence; Dabigatran-13C6 is the procurement requirement for generating the validated plasma concentration data necessary to support these filings [2]. CROs and pharmaceutical analytical laboratories should procure this compound to ensure their bioanalytical methods pass regulatory audit and inspection.

Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring in Special Populations

Dabigatran exposure exhibits substantial interindividual variability in patients with renal impairment, elderly populations, and those receiving P-glycoprotein-modulating co-medications [1]. The LLOQ of 2.0–2.5 ng/mL achieved with Dabigatran-13C6 as IS [2] enables accurate quantification of trough dabigatran concentrations, which is essential for therapeutic drug monitoring (TDM) studies and pharmacokinetic modeling in these vulnerable populations. Clinical pharmacology units and academic research centers conducting investigator-initiated trials on dabigatran pharmacokinetics should procure Dabigatran-13C6 to ensure their assays capture the full concentration-time profile, including the clinically informative trough concentrations.

High-Throughput Multi-Analyte DOAC Quantification in Clinical Research Laboratories

Laboratories performing routine monitoring of multiple direct oral anticoagulants (DOACs) in patient samples can implement validated simultaneous quantification methods using Dabigatran-13C6 in combination with ¹³C₆-labeled internal standards for other DOACs (e.g., Rivaroxaban-13C6, Apixaban-13C6) [1][2]. These multi-analyte methods reduce total instrument run time per sample, decrease per-sample consumable costs, and conserve limited patient plasma volumes. For clinical research laboratories and hospital-based pharmacology services processing large sample batches, procurement of Dabigatran-13C6 as part of a multi-analyte IS panel yields operational efficiency gains relative to single-analyte workflows.

Forced Degradation Studies and Stability-Indicating Method Development

The demonstrated stability of the dabigatran/¹³C₆-dabigatran pair across six freeze-thaw cycles, extended frozen storage, and ambient bench-top conditions [1] supports the use of Dabigatran-13C6 as an IS in forced degradation studies and stability-indicating method development. Pharmaceutical quality control laboratories developing stability-indicating HPLC-UV methods can use Dabigatran-13C6 as a mass spectrometry-compatible reference for confirming peak identity during method transfer and validation. The compound's regulatory-compliant characterization data and certificate of analysis documentation [2] further support its use in GLP and GMP environments where full traceability is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dabigatran-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.